HMR 1098
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMR 1098 involves several steps, starting with the preparation of the core benzamide structure. The process typically includes:
Formation of the Benzamide Core: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 4-methoxy-3-(methylamino)benzenesulfonamide in the presence of a base such as triethylamine to form the benzamide core.
Final Product Formation: The benzamide core is further reacted with sodium methoxide to yield the final product, clamikalant sodium (this compound).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
HMR 1098 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the benzamide core.
Substitution: Nucleophilic substitution reactions are common, particularly involving the methoxy and chloro groups on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the benzamide core, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
HMR 1098 has a wide range of applications in scientific research:
Chemistry: Used to study the properties and reactivity of benzamide derivatives.
Biology: Investigated for its effects on cellular ion channels, particularly in cardiac cells.
Medicine: Explored as a potential therapeutic agent for treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new pharmaceuticals targeting ion channels
Mechanism of Action
HMR 1098 exerts its effects by blocking the sarcolemmal ATP-sensitive potassium channels. These channels play a crucial role in regulating cardiac muscle contraction and relaxation. By inhibiting these channels, this compound can modulate cardiac electrical activity, making it a valuable tool for studying arrhythmias. The molecular targets include the Kir6.2 and SUR1 subunits of the KATP channel .
Comparison with Similar Compounds
HMR 1098 is unique in its high selectivity and potency as a KATP channel blocker. Similar compounds include:
Glibenclamide: Another KATP channel blocker but with less selectivity.
Pinacidil: A KATP channel opener, used for comparison in studies to understand the channel’s function.
Diazoxide: Another KATP channel opener, often used in research alongside this compound to study the opposing effects on the channel.
This compound stands out due to its specific action on the sarcolemmal KATP channels, making it a preferred choice for detailed cardiac studies.
Properties
Molecular Formula |
C19H21ClN3NaO5S2 |
---|---|
Molecular Weight |
494 g/mol |
IUPAC Name |
sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
InChI Key |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
Synonyms |
HMR 1098 HMR-1098 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.